
Cobalt;gold
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt-gold compounds are a class of materials that combine the unique properties of cobalt and gold. Cobalt is a transition metal known for its magnetic properties, high melting point, and catalytic activity. Gold, on the other hand, is renowned for its conductivity, resistance to oxidation, and biocompatibility. When combined, these elements can form compounds with a wide range of applications in various fields, including catalysis, electronics, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cobalt-gold compounds can be synthesized through various methods, including chemical vapor deposition, co-precipitation, and hydrothermal synthesis. One common method involves the reduction of cobalt and gold salts in the presence of a reducing agent such as sodium borohydride. The reaction conditions, such as temperature, pH, and concentration of reactants, can be adjusted to control the size and morphology of the resulting nanoparticles.
Industrial Production Methods: In industrial settings, cobalt-gold compounds are often produced using large-scale chemical vapor deposition techniques. This method involves the decomposition of cobalt and gold precursors at high temperatures to form thin films or nanoparticles. The process is highly controlled to ensure uniformity and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Cobalt-gold compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, cobalt in the compound can be oxidized to form cobalt oxide, while gold remains in its metallic state due to its resistance to oxidation.
Common Reagents and Conditions: Common reagents used in the reactions of cobalt-gold compounds include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various ligands for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from the reactions of cobalt-gold compounds include cobalt oxides, cobalt-gold alloys, and various coordination complexes. These products have diverse applications in catalysis, electronics, and medicine.
Aplicaciones Científicas De Investigación
Cobalt-gold compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for various reactions, including hydrogenation and oxidation. In biology, cobalt-gold nanoparticles are used for targeted drug delivery and imaging due to their biocompatibility and magnetic properties. In medicine, these compounds are explored for their potential in cancer therapy and diagnostic imaging. In industry, cobalt-gold compounds are used in the production of high-performance materials and electronic devices.
Mecanismo De Acción
The mechanism of action of cobalt-gold compounds depends on their specific application. In catalysis, the compounds provide active sites for chemical reactions, enhancing the reaction rate and selectivity. In biological applications, cobalt-gold nanoparticles can target specific cells or tissues, delivering therapeutic agents directly to the site of action. The molecular targets and pathways involved vary depending on the specific compound and application.
Comparación Con Compuestos Similares
Cobalt-gold compounds are unique due to the combination of properties from both cobalt and gold. Similar compounds include cobalt-silver and cobalt-platinum compounds, which also exhibit unique catalytic and electronic properties. cobalt-gold compounds are particularly valued for their biocompatibility and resistance to oxidation, making them suitable for medical and biological applications.
List of Similar Compounds:- Cobalt-silver compounds
- Cobalt-platinum compounds
- Cobalt-nickel compounds
- Cobalt-copper compounds
Propiedades
Número CAS |
918539-18-1 |
|---|---|
Fórmula molecular |
AuCo2 |
Peso molecular |
314.83296 g/mol |
Nombre IUPAC |
cobalt;gold |
InChI |
InChI=1S/Au.2Co |
Clave InChI |
BUVUZDCXWZMOSN-UHFFFAOYSA-N |
SMILES canónico |
[Co].[Co].[Au] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


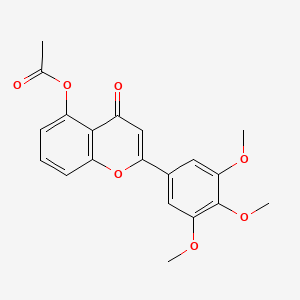
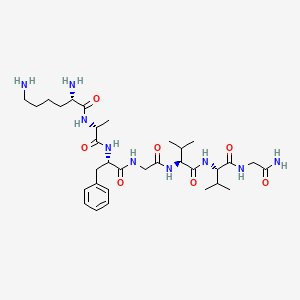
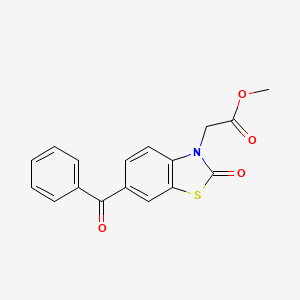

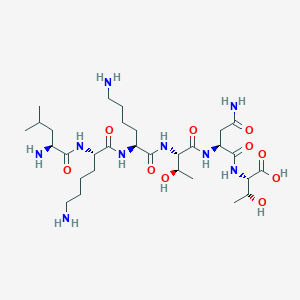
![1,1'-[1-(4-Chlorophenyl)but-1-ene-1,4-diyl]dibenzene](/img/structure/B12610850.png)

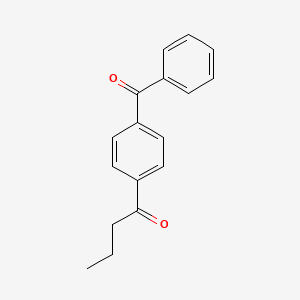
![(4-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}phenyl)(phenyl)methanone](/img/structure/B12610872.png)
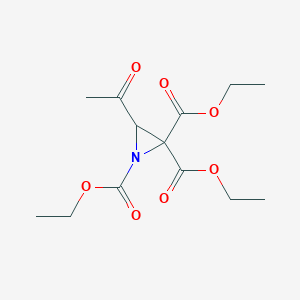
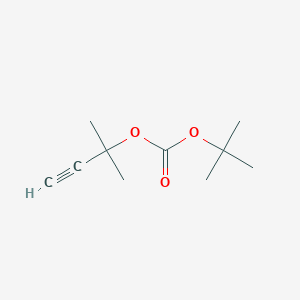

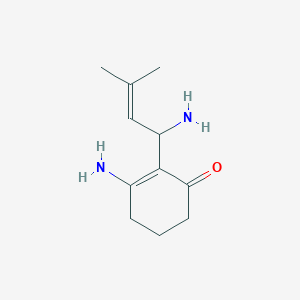
![N-(1-{Phenyl[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12610884.png)
